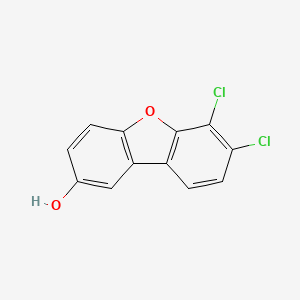
8-Hydroxy-3,4-dichlorodibenzofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Hydroxy-3,4-dichlorodibenzofuran is a member of dibenzofurans.
科学的研究の応用
Metabolic Pathways in Animals
8-Hydroxy-3,4-dichlorodibenzofuran, a variant of dichlorodibenzofuran, undergoes metabolic transformations in animal models. In rats, it is metabolized to form sulfur-containing and hydroxylated metabolites, with sulfur-containing derivation and hydroxylation being major pathways. This understanding aids in the exploration of its environmental and biological impacts (Kuroki et al., 1989).
Mass Spectral Analysis
The analysis of hydroxy-polychlorinated dibenzofuran (PCDF) metabolites, including variants similar to 8-Hydroxy-3,4-dichlorodibenzofuran, demonstrates the compound's complex mass fragmentation patterns. This is vital for environmental monitoring and understanding the substance's behavior in various ecosystems (Kuroki et al., 1987).
Enzymatic Activity Induction
Studies have shown that chlorinated dibenzofurans, similar to 8-Hydroxy-3,4-dichlorodibenzofuran, induce aryl hydrocarbon hydroxylase in animal models. This enzyme plays a crucial role in xenobiotic metabolism, suggesting potential environmental and health implications of these compounds (Doyle & Fries, 1986).
Receptor Binding Affinities
The binding affinities of chlorinated dibenzofurans to specific receptors can be studied to understand their potential biological impacts. This includes their interactions with receptors that regulate various physiological processes, offering insights into potential health risks (Denommé et al., 1986).
Antagonistic Properties in Biological Systems
Some derivatives of dichlorodibenzofurans demonstrate partial antagonism in biological systems, affecting processes such as enzyme induction. These insights are crucial in understanding the potential therapeutic applications or toxicological risks of these compounds (Harris et al., 1989).
Biodegradation by Microorganisms
Microbial degradation of compounds like 8-Hydroxy-3,4-dichlorodibenzofuran is a key area of study for environmental remediation. Certain bacteria have shown the ability to degrade dibenzofurans, offering potential biotechnological solutions for dioxin pollution (Ishiguro et al., 2000).
Fungal Metabolism
Research on the metabolism of chlorinated dibenzofurans by fungi, like Phlebia lindtneri, opens up possibilities for bioremediation. Fungi can metabolize these compounds into less harmful substances, highlighting an ecological approach to managing environmental contaminants (Mori & Kondo, 2002).
特性
CAS番号 |
112699-85-1 |
|---|---|
分子式 |
C12H6Cl2O2 |
分子量 |
253.08 g/mol |
IUPAC名 |
6,7-dichlorodibenzofuran-2-ol |
InChI |
InChI=1S/C12H6Cl2O2/c13-9-3-2-7-8-5-6(15)1-4-10(8)16-12(7)11(9)14/h1-5,15H |
InChIキー |
QEQWUOYIDHZUEL-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)C3=C(O2)C(=C(C=C3)Cl)Cl |
正規SMILES |
C1=CC2=C(C=C1O)C3=C(O2)C(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




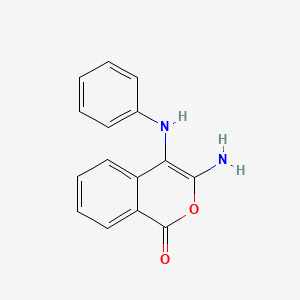

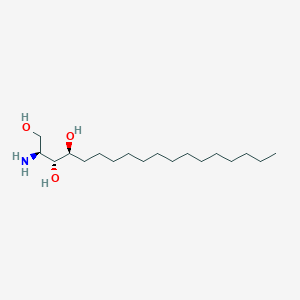
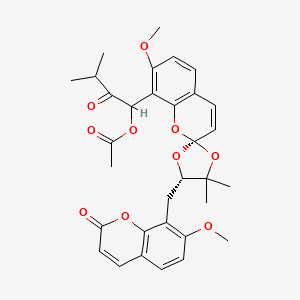
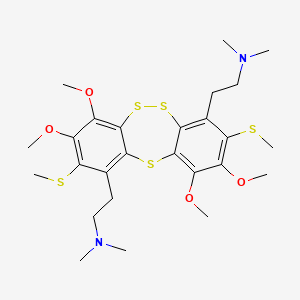
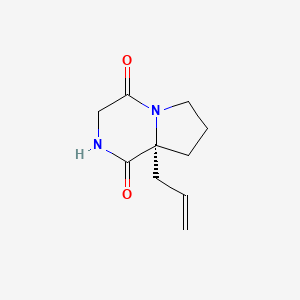
![Pentacyclo[19.3.1.1(3,7).1(9,13).1(15,19)]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene](/img/structure/B1250510.png)
![1H-Pyrrolizin-1-one, 2,3-dihydro-2-[[(4-methylphenyl)amino]methyl]-](/img/structure/B1250511.png)
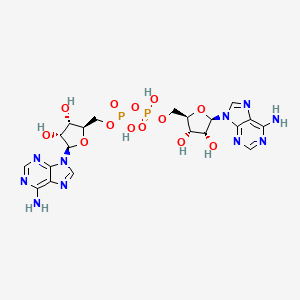
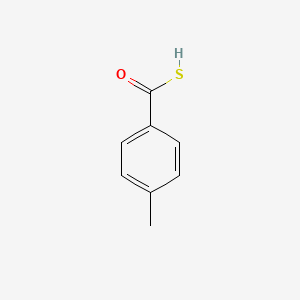
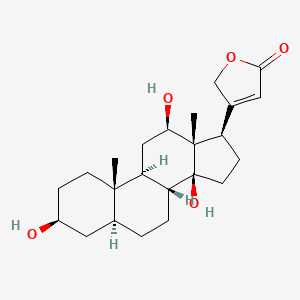
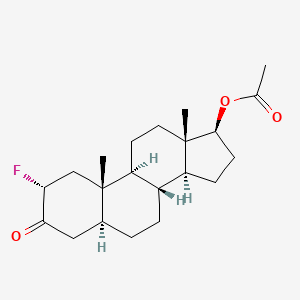
![N-[(2-methoxyphenyl)methyl]-2-methyl-3-prop-2-enoxy-6-indazolecarboxamide](/img/structure/B1250518.png)